molecular formula C23H20N2OS B6035277 3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one

3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B6035277
M. Wt: 372.5 g/mol
InChI Key: CJEXGPCLHFKBHL-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 3-Methylbenzaldehyde, 2-phenylethylamine, and 2-mercaptoacetic acid.

    Step 1: Condensation of 3-Methylbenzaldehyde with 2-phenylethylamine to form an imine intermediate.

    Step 2: Cyclization of the imine intermediate with 2-mercaptoacetic acid under acidic conditions to form the quinazolinone core.

    Step 3: Further functionalization to introduce the sulfanyl group at the 2-position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Thioethers: Compounds with similar sulfanyl groups attached to different cores.

Uniqueness

3-(3-Methylphenyl)-2-[(2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core with a 3-methylphenyl and a 2-phenylethylsulfanyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

3-(3-methylphenyl)-2-(2-phenylethylsulfanyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-17-8-7-11-19(16-17)25-22(26)20-12-5-6-13-21(20)24-23(25)27-15-14-18-9-3-2-4-10-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEXGPCLHFKBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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